N-1,3-Benzothiazol-2-YL-3-chloropropanamide
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Overview
Description
N-1,3-Benzothiazol-2-YL-3-chloropropanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide, also known as N-1,3-BENZOTHIAZOL-2-YL-3-CHLOROPROPANAMIDE, is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied for their diverse biological activities . .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide typically involves the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-YL-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of N-(1,3-benzothiazol-2-yl)-3-aminopropanamide or N-(1,3-benzothiazol-2-yl)-3-thiolpropanamide.
Oxidation: Formation of N-(1,3-benzothiazol-2-yl)-3-chloropropanesulfoxide or sulfone.
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-3-chloropropanamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobutanamide
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-3-bromopropanamide
Uniqueness
N-1,3-Benzothiazol-2-YL-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the 3-chloropropanamide moiety .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXIJMJSBTEBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389543 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2877-36-3 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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